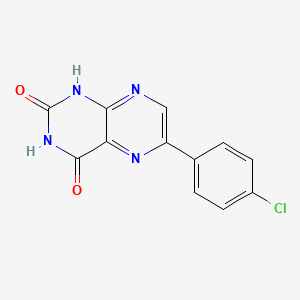![molecular formula C20H16N6O3S B14003277 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide CAS No. 29821-93-0](/img/structure/B14003277.png)
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide is an azo compound characterized by the presence of a diazene functional group (–N=N–). Azo compounds are known for their vibrant colors and are widely used in dyes and pigments. The compound also contains 8-hydroxyquinoline, a well-known ligand for metal complexes, and a sulfonamide group, which is often found in medicinal chemistry due to its antibacterial properties.
Vorbereitungsmethoden
The synthesis of 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide typically involves an azo coupling reaction. This reaction is performed between a diazonium salt and a coupling component. For instance, the diazonium salt can be prepared from 4-methylpyrimidin-2-ylamine, which is then reacted with 8-hydroxyquinoline to form the azo compound . The reaction conditions often include acidic or basic environments to facilitate the coupling process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles for substitution reactions. Major products formed from these reactions include quinone derivatives, amines, and substituted sulfonamides .
Wissenschaftliche Forschungsanwendungen
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and metal ions. For instance, as a glyoxalase I inhibitor, the compound binds to the active site of the enzyme, preventing its normal function in detoxifying methylglyoxal, a cytotoxic byproduct. This inhibition can lead to the accumulation of toxic substances in cancer cells, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide include:
(E)-4-((2-amino-8-hydroxyquinolin-5-yl)diazenyl)-N-(thiazol-2-yl)benzenesulfonamide: Another glyoxalase I inhibitor with a thiazole moiety.
1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-ethylpiperazin-1-yl)ethanone: A compound with antifungal activity, containing a piperazine ring.
The uniqueness of this compound lies in its combination of the 8-hydroxyquinoline moiety and the sulfonamide group, which imparts both metal-chelating and antimicrobial properties.
Eigenschaften
CAS-Nummer |
29821-93-0 |
|---|---|
Molekularformel |
C20H16N6O3S |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H16N6O3S/c1-13-10-12-22-20(23-13)26-30(28,29)15-6-4-14(5-7-15)24-25-17-8-9-18(27)19-16(17)3-2-11-21-19/h2-12,27H,1H3,(H,22,23,26) |
InChI-Schlüssel |
PIODDWPPYJEJGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C4C=CC=NC4=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


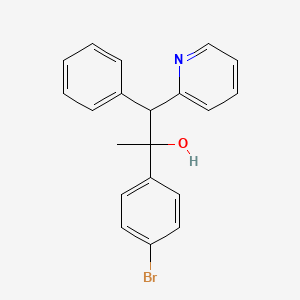
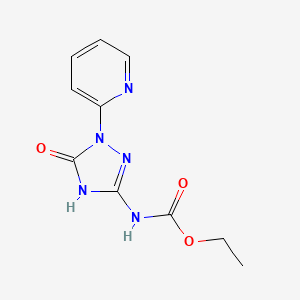


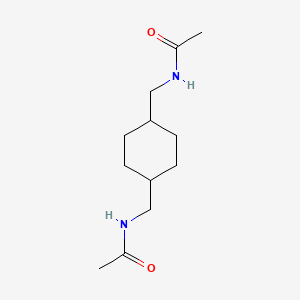
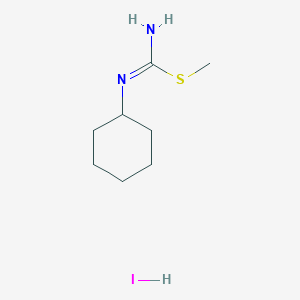
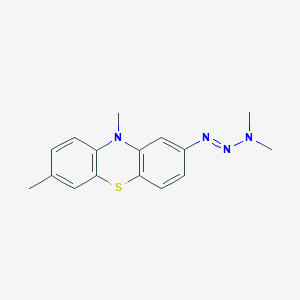
![1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14003220.png)

![2-[(2,6-Dimethyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14003233.png)
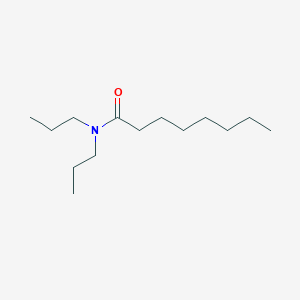
![Methyl 2-[[2-(bis(methoxycarbonylmethyl)amino)cyclopropyl]-(methoxycarbonylmethyl)amino]acetate](/img/structure/B14003245.png)
